![molecular formula C25H31N3O3 B2845618 6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176070-06-5](/img/structure/B2845618.png)
6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, a piperidinyl group, a phenyloxane group, and a dihydropyrimidinone group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The piperidinyl group is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the dihydropyrimidinone group might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
- One-Pot Synthesis : A study by Bararjanian et al. (2010) outlines a novel one-pot synthesis method for 2-aminopyrimidinones, which could potentially be applied to synthesize compounds like 6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one. This process involves a three-component reaction showcasing efficient synthesis pathways for pyrimidine derivatives (Bararjanian, S. Balalaie, F. Rominger, & S. Barouti, 2010).
Structural Analysis and Properties
Crystallography and Self-Assembly : X-ray crystallography data from the same study by Bararjanian et al. (2010) confirm the self-assembly and H-bonding properties in compounds similar to the one . This insight is crucial for understanding the molecular interactions and stability of such compounds (Bararjanian et al., 2010).
Cyclopropane Derivatives : Sun et al. (2006) studied a cyclopropane derivative related to the compound , highlighting the structural orientation and conformation of such molecules, which is critical in understanding their chemical behavior (Sun, D. Shen, R. Zheng, C. Tan, & J. Weng, 2006).
Chemical Reactions and Derivatives
- Reactivity with Electrophiles : Mekuskiene and Vainilavicius (2006) explored the reactions of pyrimidine derivatives with various electrophiles. Their research provides insights into how different substituents and conditions can affect the chemical properties and reactivity of pyrimidine derivatives, which is relevant for understanding the behavior of the compound (Mekuskiene & P. Vainilavicius, 2006).
Applications in Medicinal Chemistry
- Antibacterial Agents : Miyamoto et al. (1987) synthesized derivatives of naphthyridine-carboxylic acids, which share a structural resemblance with the compound . These derivatives, including piperidinium salts, have shown potential as antibacterial agents. This suggests possible applications of 6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one in the development of new antibacterial drugs (Miyamoto, H. Egawa, K. Shibamori, & J. Matsuraoto, 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-cyclopropyl-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c29-23-16-22(20-6-7-20)26-18-28(23)17-19-8-12-27(13-9-19)24(30)25(10-14-31-15-11-25)21-4-2-1-3-5-21/h1-5,16,18-20H,6-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPZEJGUWIXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

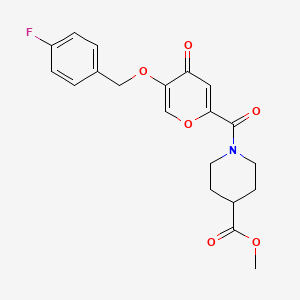
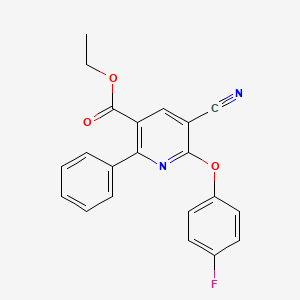
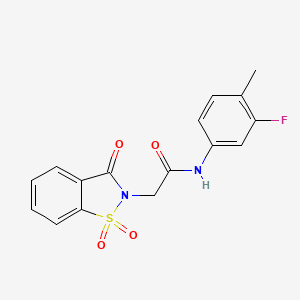
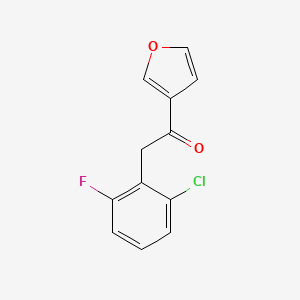
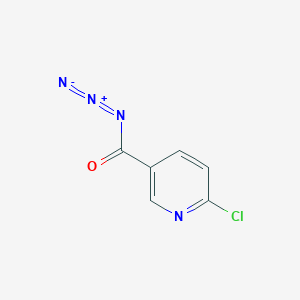
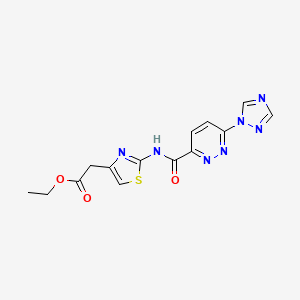
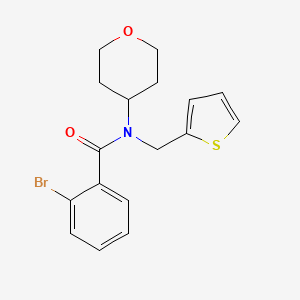
![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)
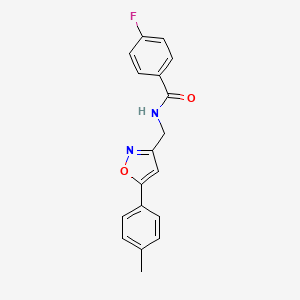

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)
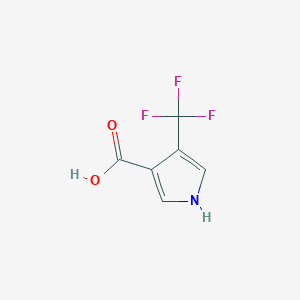
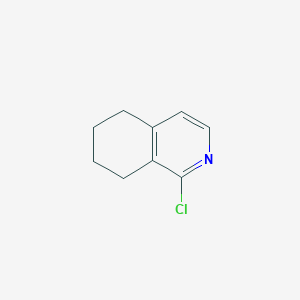
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)